molecular formula C10H9ClO3S B12085953 6-methyl-2H-chromene-3-sulfonyl chloride

6-methyl-2H-chromene-3-sulfonyl chloride

Katalognummer: B12085953
Molekulargewicht: 244.69 g/mol
InChI-Schlüssel: BJIZCBBDGKMKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C({10})H({9})ClO(_{3})S. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-methyl-2H-chromene-3-ol. A common method includes the reaction of 6-methyl-2H-chromene-3-ol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the sulfonylation process. The reaction mixture is then quenched with water or an aqueous base to yield the desired sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

    Chemical Synthesis: The reactive sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex structures.

Wirkmechanismus

The mechanism of action of 6-methyl-2H-chromene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-2H-chromene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and chromene derivatives:

    6-Methyl-2H-chromene-3-sulfonic Acid: Unlike the sulfonyl chloride, the sulfonic acid derivative is less reactive and is primarily used in different types of chemical reactions.

    2H-Chromene-3-sulfonyl Chloride: This compound lacks the methyl group at the 6-position, which can influence its reactivity and the types of reactions it undergoes.

    6-Methyl-2H-chromene-3-carboxylic Acid: This compound has a carboxylic acid group instead of a sulfonyl chloride, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the chromene core and the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research fields.

Eigenschaften

Molekularformel

C10H9ClO3S

Molekulargewicht

244.69 g/mol

IUPAC-Name

6-methyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C10H9ClO3S/c1-7-2-3-10-8(4-7)5-9(6-14-10)15(11,12)13/h2-5H,6H2,1H3

InChI-Schlüssel

BJIZCBBDGKMKFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.